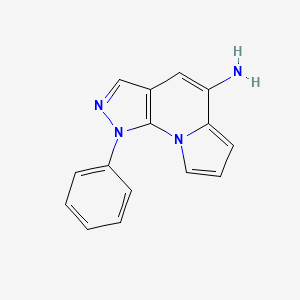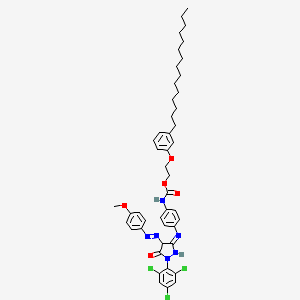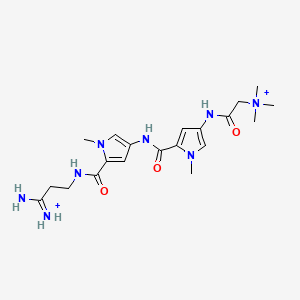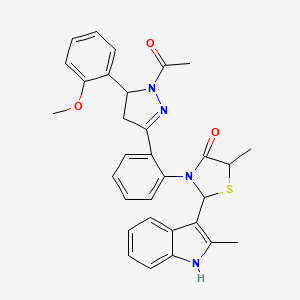
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is a synthetic organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by its four ethyl groups and a dihydro structure, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ethyl-substituted amines and carbonyl compounds.
Introduction of Ethyl Groups: Alkylation reactions using ethyl halides or ethyl Grignard reagents can be employed to introduce ethyl groups at specific positions on the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Implementation of purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups onto the diazepine ring, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce alkyl or aryl groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical processes.
Pathway Modulation: Affecting signaling pathways or metabolic routes within cells.
相似化合物的比较
Similar Compounds
Diazepam: A well-known diazepine used as a medication.
Clonazepam: Another diazepine with distinct pharmacological properties.
Lorazepam: A diazepine with applications in anxiety treatment.
Uniqueness
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is unique due to its specific ethyl substitutions and dihydro structure, which may impart distinct chemical and biological properties compared to other diazepines.
属性
CAS 编号 |
95050-20-7 |
|---|---|
分子式 |
C13H24N2O2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
1,4,6,6-tetraethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C13H24N2O2/c1-5-13(6-2)11(16)14(7-3)9-10-15(8-4)12(13)17/h5-10H2,1-4H3 |
InChI 键 |
GUWVRBXMSQGRDU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(CCN(C1=O)CC)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















